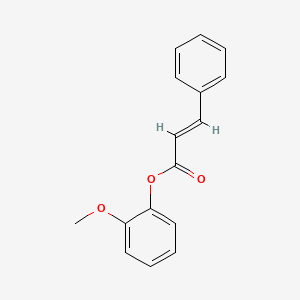

Guaiacol cinnamate

Description

Contextualizing Guaiacol (B22219) Cinnamate (B1238496) within Aromatic Ester Chemistry

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. These compounds are widely recognized for their applications in fragrances, flavors, and pharmaceuticals. Guaiacol cinnamate fits within this class as the ester formed from the reaction of the phenolic hydroxyl group of guaiacol with the carboxylic acid group of cinnamic acid.

The synthesis of this compound is typically achieved through esterification. The most common method is the Fischer-Speier esterification, which involves reacting guaiacol with cinnamic acid in the presence of an acid catalyst. Other methods could include the reaction of cinnamoyl chloride with guaiacol. The reaction can be generalized as follows:

Guaiacol + Cinnamic Acid ⇌ this compound + Water

The presence of the aromatic rings from both the guaiacol and cinnamic acid portions of the molecule, combined with the ester linkage, defines its chemical reactivity and physical properties. Aromatic esters, in general, are less reactive towards hydrolysis than their aliphatic counterparts due to the resonance stabilization of the ester group with the aromatic ring. lookchem.com

Table 1: General Properties of this compound (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| Appearance | Likely a crystalline solid or viscous liquid |

Significance of Research into this compound and Related Structural Motifs

The scientific intrigue surrounding this compound stems from the bioactive potential of its constituent parts. Guaiacol itself is a precursor to various flavorants and is used medicinally as an expectorant and antiseptic. wikipedia.orgvinatiorganics.com Cinnamic acid and its ester derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties. nih.govnih.govresearchgate.netmdpi.commdpi.com

The combination of these two structural motifs in this compound suggests a synergistic potential for enhanced or novel biological activities. Research into related cinnamate esters has shown that the nature of the alcohol moiety significantly influences the compound's bioactivity. nih.gov Therefore, the guaiacol moiety, with its methoxyphenol structure, is expected to impart specific properties to the cinnamate core.

The structural motifs present in this compound are significant in several areas of chemical research:

Medicinal Chemistry: The cinnamate scaffold is a common feature in many pharmacologically active molecules. The guaiacol unit is also found in various bioactive natural products. The study of this compound could lead to the development of new therapeutic agents. Aromatic compounds are crucial in drug design due to their rigid structures and ability to engage in various non-covalent interactions with biological targets.

Materials Science: Phenolic compounds like guaiacol are used in the synthesis of polymers and resins. acs.org The vinyl group in the cinnamate portion could potentially be used for polymerization, suggesting that this compound could serve as a monomer for novel polymers with specific functionalities.

Flavor and Fragrance Industry: Many cinnamate esters are known for their pleasant aromas and are used in perfumes and as flavoring agents. While the specific sensory properties of this compound are not widely documented, its structure suggests it may possess interesting aromatic qualities.

Current Research Frontiers and Knowledge Gaps Pertaining to this compound

Despite the promising potential of this compound, there is a significant lack of specific research dedicated to this compound. Much of the available information is inferred from studies on related guaiacol derivatives and other cinnamate esters. This highlights several key knowledge gaps and areas for future research:

Synthesis and Characterization: While the synthesis can be predicted, detailed studies on optimizing reaction conditions, yields, and purification methods for this compound are lacking. Comprehensive spectroscopic characterization data (NMR, IR, Mass Spectrometry) is not readily available in the public domain.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons of both guaiacol and cinnamate moieties, a singlet for the methoxy (B1213986) group protons, and vinylic protons of the cinnamate group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, methoxy carbon, and vinylic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=C stretch of the aromatic rings and the vinyl group, and C-O stretching vibrations. |

Biological Activity Screening: There is a need for systematic evaluation of the biological properties of this compound. This includes screening for antimicrobial, antifungal, antioxidant, and anti-inflammatory activities, building upon the known properties of its parent molecules. researchgate.netmdpi.commdpi.com

Polymer Chemistry: The potential of this compound as a monomer for the synthesis of new polymers remains an unexplored frontier. Research in this area could lead to the development of novel materials with unique thermal and mechanical properties.

Computational Studies: Theoretical calculations could provide valuable insights into the electronic structure, reactivity, and potential biological interactions of this compound, guiding future experimental work.

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl) (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-14-9-5-6-10-15(14)19-16(17)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKAZDSPTNFPJX-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-40-8 | |

| Record name | Guaiacol cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methoxyphenyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUAIACOL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G261E69SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of Precursors

Guaiacol (B22219) Origin in Lignin (B12514952) Biosynthesis and Degradation

Microbial Pathways for Lignin-Derived Aromatics

Lignin, a complex aromatic polymer abundant in plant cell walls, serves as a significant renewable resource for various aromatic compounds. Microbial degradation of lignin is a key process for unlocking its potential, yielding valuable monomers that can be further utilized. This section explores the microbial pathways involved in the depolymerization of lignin and the subsequent production of aromatic compounds, with a particular focus on precursors relevant to guaiacol cinnamate (B1238496), namely guaiacol and compounds related to cinnamic acid.

Lignin Depolymerization by Microorganisms

Microorganisms, including bacteria and fungi, possess sophisticated enzymatic machinery to break down the recalcitrant structure of lignin. This process typically involves two main phases: depolymerization of the polymer and the cleavage of aromatic rings of the resulting monomers researchgate.net. The initial depolymerization is primarily achieved through extracellular oxidative enzymes.

Key Ligninolytic Enzymes:

Laccases (EC 1.10.3.2): These multicopper oxidases catalyze the one-electron oxidation of phenolic compounds, using molecular oxygen as the electron acceptor, reducing it to water. Laccases can initiate lignin degradation by abstracting electrons from phenylpropanoid units, often requiring mediators for efficient breakdown of non-phenolic structures nih.govrsc.org. Bacteria such as Streptomyces species and Pseudomonas putida have been identified as producers of laccases nih.govrsc.orgrsc.org.

Peroxidases: This group includes lignin peroxidase (LiP), manganese peroxidase (MnP), versatile peroxidase (VP), and dye-decolorizing peroxidase (DyP). These heme-containing enzymes typically utilize hydrogen peroxide (H₂O₂) as a co-substrate to oxidize lignin.

Lignin Peroxidase (LiP): Known for its high redox potential, LiP can oxidize a broad range of phenolic and non-phenolic lignin model compounds, breaking down various inter-unit linkages nih.gov.

Manganese Peroxidase (MnP): MnP catalyzes the oxidation of Mn²⁺ to Mn³⁺, which then acts as a diffusible mediator to oxidize phenolic lignin compounds. However, it is less effective on non-phenolic structures rsc.orgnih.gov.

Versatile Peroxidase (VP): VP combines the activities of both MnP and LiP, capable of oxidizing Mn²⁺ and non-phenolic compounds nih.gov.

Dye-Decolorizing Peroxidase (DyP): Found in both fungi and bacteria, DyP enzymes are a distinct class of heme peroxidases that can also play a role in lignin depolymerization nih.govnih.gov. Bacteria like Rhodococcus jostii and Pseudomonas species are known to produce DyPs mdpi.comscispace.com.

β-Etherases: These enzymes are notable for their non-oxidative mechanism, cleaving the β-aryl ether bonds that are prevalent in lignin. Sphingomonas paucimobilis SYK-6 is known to possess β-etherase activity, which is crucial for degrading high-molecular-weight lignin mdpi.com.

Microbial Production of Guaiacol and Ferulic Acid from Lignin

Lignin's complex structure, derived from phenylpropanoid units such as coniferyl alcohol (G-unit), p-coumaryl alcohol (H-unit), and sinapyl alcohol (S-unit), yields a variety of aromatic monomers upon depolymerization. Guaiacol (2-methoxyphenol) is a direct derivative of the guaiacyl (G) units, while ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic acid commonly found esterified to lignin and hemicellulose, serving as a key precursor related to cinnamic acid.

Pathways Leading to Guaiacol:

Guaiacol is a significant low-molecular-weight aromatic product obtained from the depolymerization of guaiacyl (G)-rich lignins, particularly from softwoods researchgate.net. Microbial degradation of guaiacol often initiates with O-demethylation to catechol, followed by further catabolism through aromatic ring-cleavage pathways, such as the β-ketoadipate pathway researchgate.netmdpi.com.

Demethylation: Certain bacteria, like Amycolatopsis sp. ATCC 39166, possess pathways that can demethylate guaiacol to catechol mdpi.com. Cytochrome P450 monooxygenases are also implicated in the O-demethylation of guaiacol and other lignin-derived guaiacols, facilitating their entry into central metabolic pathways researchgate.netpnas.org. Rhodococcus rhodochrous and Rhodococcus jostii RHA1 have been studied for their ability to catabolize alkylguaiacols, with P450 enzymes initiating the process pnas.org.

Pathways Leading to Ferulic Acid and Related Compounds:

Ferulic acid is a common lignin-derived phenolic acid that can be released from lignin and hemicellulose through microbial action, particularly esterase activity. It serves as a precursor for various valuable compounds.

Esterase Activity: Microorganisms can cleave the ester bonds linking ferulic acid to lignin and hemicellulose.

Ferulic Acid Metabolism: Once released, ferulic acid can be metabolized through several pathways. A common route involves decarboxylation, often catalyzed by ferulic acid decarboxylase (PAD), to produce 4-vinyl guaiacol. This intermediate can then be converted to vanillin (B372448) and subsequently to vanillic acid researchgate.netrsc.orgtandfonline.com. Streptomyces species and Pseudomonas putida are known to metabolize ferulic acid, with pathways involving feruloyl-CoA synthetase (FCS) frontiersin.org. Sphingobium sp. SYK-6 and Pseudomonas putida KT2440 are well-characterized for their ability to catabolize ferulic acid and funnel it into central metabolic intermediates like catechol or protocatechuic acid (PCA) mdpi.comosti.govnih.gov.

Microbial Hosts and Pathways:

Several bacterial species are recognized for their capacity to degrade lignin and its derived aromatics. These include:

Pseudomonas putida KT2440: This bacterium is extensively studied for its robust aromatic catabolic pathways, particularly the β-ketoadipate pathway, which can funnel various lignin-derived compounds, including ferulic acid and vanillin, into central metabolites like catechol and protocatechuic acid (PCA) mdpi.comosti.gov.

Sphingobium sp. SYK-6: This strain is notable for its ability to degrade biaryls and aromatic monomers from lignin, with well-characterized pathways for ferulic acid and other G-type lignin derivatives osti.gov.

Rhodococcus jostii RHA1: This actinomycete is known for its lignin degradation capabilities, including the production of enzymes like dye-decolorizing peroxidase (DyP) and its ability to catabolize alkylguaiacols mdpi.compnas.org.

Amycolatopsis sp. ATCC 39166: This actinomycete can naturally catabolize guaiacol, initiating its breakdown via demethylation to catechol mdpi.com.

These microbial pathways highlight the intricate enzymatic mechanisms employed by bacteria and fungi to deconstruct lignin and produce valuable aromatic building blocks, essential for the synthesis of compounds like guaiacol cinnamate.

Compound List:

Guaiacol

Cinnamic acid

Ferulic acid

Catechol

Vanillin

Vanillic acid

Protocatechuic acid (PCA)

4-Vinyl guaiacol

Syringaldehyde

Syringic acid

p-Coumaric acid

p-Hydroxybenzoic acid (4-HBA)

4-Propylguaiacol (4PG)

Alkylguaiacols

Lignin

Lignin monomers

Lignin dimers

Oligomers

Lignans

1,4-Benzenedicarboxaldehyde

Benzenepropanoic acid

Acetoguaiacone

Gallic acid

4-Hydroxy-3-methoxystyrene

4-Hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA

5,5′-Dehydrodivanillic acid (DDVA)

5,5′-Dehydrodivanillate

Guaiacylglycerol-β-guaiacyl ether

Dehydrodiconiferyl alcohol

Coniferyl alcohol

Coniferyl acetate (B1210297)

Isoeugenol

L-Dopa

Scopoletin

2-Pyrone-4,6-dicarboxylic acid (PDC)

Muconic acid

Polyhydroxyalkanoates (PHAs)

Adipic acid

4-Vinylguaiacol

Vanillyl alcohol

Glyoxal

Methylglyoxal

Chemical Synthesis and Derivatization Strategies

Enzymatic Synthesis Methodologies

Enzymatic synthesis, particularly using lipases, represents a significant advancement in the production of various esters, including those with aromatic functionalities. These biocatalytic approaches are favored for their environmental friendliness, reduced energy consumption, and high product yields compared to conventional chemical methods acs.orgnih.govmdpi.comscielo.brcabidigitallibrary.org. The use of enzymes allows for precise control over reaction pathways, minimizing unwanted byproducts and simplifying downstream purification processes.

Biocatalytic Esterification Processes

Biocatalytic esterification typically involves the reaction between a carboxylic acid and an alcohol, catalyzed by hydrolases, most commonly lipases acs.orgnih.govmdpi.comscielo.brcabidigitallibrary.orgnih.gov. The general mechanism involves the formation of an acyl-enzyme intermediate. In this process, a serine residue within the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the carboxylic acid (cinnamic acid in this context). This forms a covalent acyl-enzyme complex. Subsequently, the alcohol component (guaiacol) attacks this acyl-enzyme intermediate, leading to the release of the desired ester (guaiacol cinnamate) and the regeneration of the active enzyme acs.org.

Immobilization of lipases onto solid supports is a widely adopted strategy to enhance their stability, facilitate recovery, and enable reuse, thereby improving process economics mdpi.comcabidigitallibrary.orgfrontiersin.org. Commonly used immobilized lipases include Novozym 435 (immobilized Candida antarctica lipase (B570770) B) mdpi.comcabidigitallibrary.orgnih.gov, lipases from Bacillus licheniformis , Thermomyces lanuginosus acs.org, and Penicillium expansum frontiersin.org. These reactions can be carried out in various media, including organic solvents, solvent-free systems, or co-solvent mixtures, with water activity being a critical factor; lower water activity generally favors esterification mdpi.comcabidigitallibrary.orgfrontiersin.org. Molecular sieves are often employed to absorb the water generated during the reaction, thereby shifting the equilibrium towards product formation mdpi.com.

Lipase-Catalyzed Reactions for Aromatic Esters

Lipases are highly effective catalysts for the synthesis of aromatic esters, including those derived from cinnamic acid and phenolic compounds like guaiacol (B22219) acs.orgnih.govcabidigitallibrary.orgnih.govfrontiersin.orgsemanticscholar.org. Studies have demonstrated the successful enzymatic esterification of cinnamic acid with various alcohols to produce esters such as ethyl cinnamate (B1238496) cabidigitallibrary.org, butyl cinnamate nih.gov, and octyl cinnamate mdpi.com. Furthermore, lipases have been utilized to synthesize esters of other phenolic acids, including p-coumarate and p-methoxycinnamate nih.gov, as well as esters of arbutin, a phenolic glycoside frontiersin.org.

Given that guaiacol is a phenolic compound possessing a hydroxyl group, and cinnamic acid is an aromatic carboxylic acid, the lipase-catalyzed esterification of cinnamic acid with guaiacol is a direct analogy to these established processes. This reaction would involve the phenolic hydroxyl group of guaiacol reacting with the carboxyl group of cinnamic acid, forming this compound acs.orgnih.govmdpi.comscielo.brcabidigitallibrary.orgnih.govsemanticscholar.org.

Stereospecificity and Regioselectivity in Enzymatic Transformations

Enzymes, by their nature, exhibit high levels of specificity, including stereoselectivity and regioselectivity, which are significant advantages over chemical catalysts frontiersin.orgsemanticscholar.orgmdpi.com. Stereoselectivity refers to an enzyme's ability to differentiate between stereoisomers, potentially leading to enantiomerically pure products nih.govnih.gov. While guaiacol itself is an achiral molecule, the principles of stereoselectivity would apply if chiral derivatives of cinnamic acid were used or if the enzymatic process itself introduced chirality.

Regioselectivity pertains to an enzyme's ability to catalyze a reaction at a specific position within a molecule mdpi.com. For the esterification of guaiacol with cinnamic acid, the reaction occurs at the phenolic hydroxyl group of guaiacol and the carboxyl group of cinnamic acid. Guaiacol possesses only one phenolic hydroxyl group, making regioselectivity straightforward for this specific site. However, for more complex molecules with multiple hydroxyl or carboxyl groups, lipases can selectively esterify particular positions frontiersin.orgsemanticscholar.org. For instance, ring substituents on cinnamic acid derivatives can influence regioselectivity in other enzymatic reactions nih.gov.

Optimization of Enzymatic Reaction Conditions

The efficiency and yield of lipase-catalyzed esterification reactions are highly dependent on several critical parameters, which can be systematically optimized to achieve maximum product formation.

Temperature: Optimal temperatures for lipase activity typically range from 30°C to 60°C, balancing enzyme stability with reaction kinetics acs.orgfrontiersin.orgresearchgate.net. For example, a lipase from Bacillus licheniformis showed optimal activity at 65°C , while a lipase from Thermomyces lanuginosus was optimal at 50°C acs.org.

Enzyme Loading: The concentration of the enzyme is crucial. While higher loadings can accelerate reaction rates, excessive amounts may lead to enzyme aggregation and reduced activity nih.govacs.orgfrontiersin.org. Optimal enzyme loads, such as 15% (w/w) for T. lanuginosus acs.org or 93 U/mL for Penicillium expansum frontiersin.org, are determined through experimental studies.

Substrate Molar Ratio: An excess of one reactant, commonly the alcohol (guaiacol in this case), can effectively drive the esterification equilibrium towards the product acs.orgfrontiersin.orgmdpi.com. For instance, a 1:5 molar ratio of substrate was found to be optimal in one study acs.org.

Solvent System and Water Activity: The choice of solvent (e.g., hexane, DMSO, or co-solvent mixtures like THF-isopropyl ether) and the water activity of the reaction medium significantly impact enzyme performance. Hydrophobic solvents or reduced water activity generally enhance lipase activity and bioconversion efficiency mdpi.comcabidigitallibrary.orgfrontiersin.org. Solvent-free systems are also utilized mdpi.com.

Reaction Time: Sufficient reaction time is necessary to achieve high conversion rates, which can vary from a few hours to several days depending on the specific substrates and conditions mdpi.comacs.orgmdpi.com.

Water Removal: The esterification process generates water, which can inhibit lipase activity and reverse the reaction. Employing molecular sieves to absorb this water is a common strategy to maintain high yields mdpi.com.

Optimization Techniques: Advanced methodologies such as the Taguchi method acs.org and Response Surface Methodology (RSM) frontiersin.orgresearchgate.net are employed to systematically investigate and optimize these interdependent parameters, leading to enhanced reaction efficiency and product yields.

Data Tables

The following table summarizes typical optimized conditions reported for lipase-catalyzed esterification reactions involving aromatic substrates or cinnamic acid derivatives, illustrating the parameters relevant to the synthesis of this compound.

Table 1: Representative Optimized Conditions for Lipase-Catalyzed Aromatic Ester Synthesis

| Enzyme Source/Type | Substrates (Acid + Alcohol) | Solvent/Medium | Temperature (°C) | Substrate Ratio (Acid:Alcohol) | Enzyme Loading | Typical Yield (%) | Reference |

| Bacillus licheniformis (immobilized) | Cinnamic acid + Methanol | Dimethyl sulfoxide | 65 | N/A | N/A | High | |

| T. lanuginosus (Eversa Transform 2.0) | Butyric acid + Geraniol | Aqueous media | 50 | 1:5 (v/v) | 15% (w/w) | 93 | acs.org |

| Novozym® 435 (C. antarctica Lipase B) | Cinnamic acid + Octanol | Solvent-free | 55 | N/A | N/A | High | mdpi.com |

| Novozym 435 (C. antarctica Lipase B) | Cinnamic acid + Butanol | Solvent-dependent | N/A | N/A | 3% (w/w) | 60.7 | nih.gov |

| Yarrowia lipolytica lipase | Hydrocinnamic acid + Ethanol | Toluene/Solvent-free | 45 | N/A | 18% (w/w) | >92 | researchgate.net |

| P. expansum lipase (immobilized) | Vinyl vanillic acid + Arbutin | THF-isopropyl ether | 50 | 1:11 (Vinyl Vanillic Acid:Arbutin) | 93 U/mL | 93-99 | frontiersin.org |

Note: N/A indicates data not specified or directly comparable in the source.

Compound List

Guaiacol

Cinnamic acid

This compound (Target Compound)

Methyl cinnamate

Ethyl cinnamate

Butyl cinnamate

Octyl cinnamate

Geranyl cinnamate

Ethyl hydrocinnamate

Arbutin

Vinyl vanillic acid

p-coumarate

p-methoxycinnamate

Bacillus licheniformis lipase

Candida antarctica lipase B (CAL-B)

Novozym 435

Thermomyces lanuginosus lipase

Yarrowia lipolytica lipase

Penicillium expansum lipase

Reaction Mechanisms and Degradation Pathways

Thermal and Pyrolytic Decomposition of Guaiacol (B22219) and Related Esters

The thermal decomposition of guaiacol cinnamate (B1238496), like other lignin-derived compounds, is often studied through the lens of guaiacol itself, which is a fundamental building block and model compound for lignin (B12514952) pyrolysis mdpi.comresearchgate.netmdpi.com. Pyrolysis involves thermal decomposition in the absence of oxygen, often leading to complex free radical reactions researchgate.netmdpi.comresearchgate.netnih.govacs.org.

Pyrolysis of guaiacol is characterized by free radical reactions researchgate.netmdpi.comresearchgate.net. These mechanisms involve the homolytic cleavage of chemical bonds, generating highly reactive radical species. Studies indicate that methyl radicals, along with other radicals such as C6H4(OH)O* and C6H4(OCH3)O*, are continuously rearranged during guaiacol pyrolysis mdpi.comresearchgate.net. These radicals can then participate in chain reactions, leading to the formation of various volatile and non-volatile products. The presence of a methoxy (B1213986) group (OCH3) significantly influences these pathways, affecting product distribution and promoting coke and tar formation researchgate.netrsc.org.

During the thermal decomposition of guaiacol and related compounds, a range of volatile products are generated. Research on guaiacol pyrolysis shows that at temperatures around 750 °C, the main products include inorganic gases (IGs), light hydrocarbons (C1–C5 LHs), and aromatic hydrocarbons (AHs) researchgate.netnih.gov. Phenolic compounds, such as phenol (B47542), cresol (B1669610), and catechol, are also significant products, with their yields often peaking at intermediate temperatures before decreasing with further decomposition nih.govresearchgate.net. For instance, at 750 °C, guaiacol conversion is rapid, yielding over 95 wt% of products, with yields of phenol and cresol peaking at around 0.7 seconds residence time nih.gov.

Table 1: Major Volatile Products from Guaiacol Pyrolysis at Elevated Temperatures

| Product Category | Examples | Typical Yield Range (approx.) | Notes |

| Inorganic Gases (IGs) | CO, CO2, H2O | Varies | Formed through various decomposition and oxidation reactions. |

| Light Hydrocarbons (LHs) | Methane (C1), Ethane (C2), Propane (C3), etc. | Varies | Formation pathways are influenced by temperature and residence time. |

| Aromatic Hydrocarbons (AHs) | Benzene, Toluene, Xylene, Phenol, Cresols, Catechol | Significant | Phenol and catechol are major phenolic products; their yields are temperature and time-dependent. |

Catalytic Transformations

Catalytic processes are employed to selectively convert guaiacol and related compounds into more valuable products, often under milder conditions than thermal pyrolysis. Hydrodeoxygenation (HDO) is a primary catalytic route for removing oxygen from these molecules.

The hydrodeoxygenation of guaiacol, a key process for upgrading bio-oil components, involves the removal of oxygen atoms from the molecule. This typically occurs through several pathways: dehydroxylation (cleavage of the Caryl–OH bond), demethylation (cleavage of the Calkyl–O bond), and demethoxylation (cleavage of the Caryl–OCH3 bond) cardiff.ac.ukfrontiersin.orgmdpi.comresearchgate.netresearchgate.net. The relative importance of these pathways depends heavily on the catalyst used and the reaction conditions. For example, on Ni (111) and Co (0001) catalysts, Caryl–O bond scission is preferred, while on Fe (110), Caryl–OH bond scission is more likely cardiff.ac.ukfrontiersin.orgexlibrisgroup.com.cn. Guaiacol can be converted to anisole, phenol, and catechol as primary intermediates, which can then be further processed cardiff.ac.ukfrontiersin.orgmdpi.comresearchgate.netresearchgate.neta-star.edu.sgmdpi.comchemrxiv.orgmdpi.com.

Table 2: Primary Hydrodeoxygenation Pathways and Intermediates of Guaiacol

| Pathway Type | Bond Cleavage | Primary Intermediate(s) | Further Products | Catalyst Preference (Examples) |

| Dehydroxylation | Caryl–OH | Anisole | Phenol, Benzene | Fe (110) |

| Demethoxylation | Caryl–OCH3 | Phenol | Benzene, Cyclohexanol (B46403) | Ni (111), Co (0001), Mo2C |

| Demethylation | Calkyl–O | Catechol | Phenol, Cyclohexanol, Benzene | Ru, Pt |

| Hydrogenation | Ring Saturation | Cyclohexanol, Cyclohexane (B81311) | - | Rh, Ru, Pt, Ni, Co |

Heterogeneous catalysts play a crucial role in directing the HDO process towards specific products. For instance, Ru/Al2Ti1 catalysts can efficiently hydrogenate guaiacol to 2-methoxycyclohexanol at mild temperatures (as low as 25 °C) mdpi.com. Other catalysts, such as Ni-based catalysts, can selectively convert guaiacol to cyclohexanol rsc.orgmdpi.com. The choice of catalyst material, support, and preparation method significantly influences the selectivity towards desired products like benzene, phenol, or cyclohexane mdpi.coma-star.edu.sgchemrxiv.orgmdpi.commdpi.commdpi.comacs.orgcsic.esbohrium.comacs.orguu.nl. For example, Mo2C catalysts are noted for selective deoxygenation to substituted mono-phenols, while metal carbides and nitrides show promise for selective HDO with low hydrogenation activity uu.nlrsc.org.

Identifying intermediate species is critical for understanding and optimizing catalytic reaction pathways. Techniques such as density functional theory (DFT) calculations and in-situ spectroscopy are employed for this purpose cardiff.ac.ukfrontiersin.orgresearchgate.net. DFT studies on various transition metal catalysts have elucidated preferred bond scission mechanisms and identified key intermediates like phenol and catechol in the HDO of guaiacol cardiff.ac.ukfrontiersin.orgexlibrisgroup.com.cnchemrxiv.org. Experimental methods, including electron paramagnetic resonance (EPR) spectroscopy, are also used to detect transient radical intermediates during pyrolysis, providing direct evidence for radical-mediated decomposition mechanisms researchgate.netmdpi.comresearchgate.netnih.gov.

Compound List:

Guaiacol

Guaiacol cinnamate

Anisole

Phenol

Catechol

Benzene

Cyclohexanol

Cyclohexane

2-methoxycyclohexanol

Syringol

Toluene

Creosol

Eugenol

4-vinylguaiacol

p-coumarates

Vanillic acid

Ferulic acid

4-hydroxybenzaldehyde (B117250)

2-hydroxy-benzaldehyde

Benzofuran

2,4-xylenol

o-quinonemethide

1,2-dimethoxy-benzene

Cyclohexanone

Methylcyclohexane

1-methyl-1,2-cyclohexanediol

Methyl-2-methyl-3-furyl disulfide

Methyl benzoate (B1203000)

Cinnamyl alcohol

p-coumaryl alcohol

Coniferyl alcohol

Synapyl alcohol

Cinnamyl isovalerate

Delta-3-carene

Ethyl cinnamate

Photochemical Reactions and Excited-State Dynamics

The cinnamate functional group is well-known for its photochemical activity, undergoing various transformations upon absorption of ultraviolet (UV) radiation. These reactions are critical in applications ranging from UV protection to material science.

Photoinduced Cycloaddition and Cross-linking Reactions of Cinnamates

Cinnamate derivatives are recognized for their ability to undergo [2+2] photoinduced cycloaddition reactions when exposed to UV light, typically in the range of 254-365 nm rsc.orguzh.chresearchgate.net. This process involves the dimerization of two cinnamate units, forming cyclobutane (B1203170) rings. This reaction can occur both intramolecularly and intermolecularly acs.org. The formation of these cyclobutane dimers is a key mechanism for cross-linking in polymeric materials containing cinnamate side chains, leading to increased insolubility and altered physical properties uzh.ch. The progress of these cycloaddition reactions is often monitored by a decrease in the absorbance of the carbon-carbon double bond in UV-Vis spectroscopy rsc.org. While direct studies on this compound specifically are limited, the inherent photoreactivity of the cinnamate ester backbone suggests it would participate in similar cycloaddition and cross-linking phenomena. The reversibility of these reactions, where photocleavage can reform the original cinnamate structures, also holds potential for applications requiring light-responsive materials researchgate.netbournemouth.ac.uk.

Nonradiative Decay Mechanisms in Aromatic Esters

Upon absorbing light energy, aromatic esters like this compound can dissipate this energy through various nonradiative decay (NRD) pathways. These processes are crucial for the molecule's photostability and can include internal conversion and intersystem crossing to triplet states acs.orgrsc.orgdiva-portal.orgnih.gov. For cinnamates, a significant NRD pathway involves trans-cis photoisomerization, where the molecule converts between its geometric isomers, often releasing energy as heat researchgate.netresearchgate.netnih.gov. The efficiency of NRD is influenced by the molecule's electronic structure, the presence of specific functional groups, and the surrounding environment, such as solvent polarity and viscosity rsc.orgnih.gov. Understanding these decay mechanisms is vital for predicting how the molecule will behave under UV irradiation.

Enzymatic and Microbial Degradation Pathways

This compound is subject to degradation through both biological and enzymatic processes, primarily targeting the ester linkage and the aromatic rings.

Biotransformation by Microorganisms

Phenylpropanoids, a broad class of plant-derived compounds that includes cinnamic acid derivatives, are known substrates for microbial degradation researchgate.netresearchgate.netresearchgate.netnih.gov. Microorganisms employ various catabolic pathways to break down these aromatic compounds, often converting them into central metabolic intermediates such as catechol or protocatechuate, which are then channeled into pathways like the β-ketoadipate pathway researchgate.netresearchgate.net. For example, the phenylpropanoid degradation (Phd) pathway in bacteria like Corynebacterium glutamicum involves CoA-dependent β-oxidative deacetylation researchgate.net. Guaiacol itself, as a component of lignin, is readily metabolized by various bacteria, such as Rhodococcus opacus PD630, which utilizes specific cytochrome P450 enzymes (GcoAR, GcoBR) for its O-demethylation and subsequent degradation nih.gov. These microbial pathways suggest that the this compound molecule would likely be processed by microorganisms, with the guaiacol moiety being a recognized substrate for specific metabolic routes.

Enzyme-Mediated Hydrolysis of Esters

The ester linkage in this compound represents a primary target for enzymatic hydrolysis. Esterase and lipase (B570770) enzymes are capable of cleaving such bonds, releasing guaiacol and cinnamic acid nih.govmpg.desoton.ac.ukresearchgate.netresearchgate.net. Studies have demonstrated that various enzymes, including carbonic anhydrase and enzymes found in artificial pancreatic fluid, can catalyze the hydrolysis of cinnamate esters nih.govmpg.desoton.ac.uk. For instance, the hydrolysis of chlorogenic acids, which contain ester linkages and phenolic structures similar to this compound, is a precursor step in the formation of compounds like guaiacol during coffee roasting researchgate.net. The presence of these enzymes in biological systems indicates a potential pathway for the breakdown of this compound into its constituent parts.

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating Guaiacol (B22219) Cinnamate (B1238496) from complex mixtures and accurately determining its concentration. The choice between gas and liquid chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like Guaiacol Cinnamate, especially within complex samples. nih.gov The technique offers high chromatographic resolution and definitive identification through mass spectral data. However, the analysis of active compounds in complex samples can be challenging due to the "matrix effect," where co-extracted substances interfere with the analyte's signal, causing either enhancement or suppression. nih.govresearchgate.net For instance, in food or environmental samples, matrix components can interact with the analyte in the GC inlet, leading to inaccurate quantification. nih.govnih.gov

Strategies to mitigate matrix effects include the use of analyte protectants, stable isotope dilution analysis (SIDA), and robust sample preparation to remove interfering substances. researchgate.netmdpi.com The selection of an appropriate GC column, typically a non-polar or medium-polarity column like a 5% diphenyl-95% dimethyl polysiloxane, is crucial for achieving good separation of cinnamates and related phenolic compounds. nih.gov

Table 1: GC-MS Parameters for Analysis of Related Volatile Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | HP-5 MS (5% diphenyl-95% dimethyl polysiloxane) | Provides good separation for semi-volatile aromatic compounds. nih.gov |

| Injector Temp. | 240-280 °C | Ensures efficient volatilization of the analyte. scispace.com |

| Carrier Gas | Helium | Inert gas for carrying the sample through the column. |

| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible mass spectra. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio for identification. |

While this compound itself is amenable to GC analysis, its non-volatile precursors, often found in biological systems like plants, require Liquid Chromatography (LC). wiley.com These precursors are typically glycosides, where guaiacol is bound to a sugar moiety, making them non-volatile and water-soluble. researchgate.net

High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for analyzing these glycoconjugates. researchgate.netnih.gov Reversed-phase chromatography, using a C18 column, is commonly employed to separate these polar compounds from the sample matrix. mdpi.com The mobile phase typically consists of an aqueous component (like water with formic acid or ammonium (B1175870) formate (B1220265) for pH control) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.net This technique allows for the quantification of precursors that, upon hydrolysis, release volatile compounds like guaiacol. researchgate.net

Effective sample preparation is critical to isolate this compound and its precursors from the sample matrix, concentrate them, and remove interfering substances before chromatographic analysis. scioninstruments.comthermofisher.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating samples. scioninstruments.comthermofisher.com For compounds like this compound, a reversed-phase sorbent (e.g., C18) can be used. csus.edu The sample is loaded onto the SPE cartridge, interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of an organic solvent. scioninstruments.comcsus.edu This method is highly efficient for purifying phenolic compounds from aqueous samples. researchgate.netcsus.edu

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. interchim.com For this compound, an organic solvent like ethyl acetate (B1210297) could be used to extract it from an aqueous matrix. utwente.nlresearchgate.net The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral, more organosoluble form. elementlabsolutions.com

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free technique ideal for extracting volatile compounds from the headspace above a solid or liquid sample. scispace.commdpi.com A fiber coated with a sorbent material (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the sample's headspace, where volatile analytes like cinnamates adsorb to the fiber. nih.govnih.gov The fiber is then directly transferred to the GC injector for thermal desorption and analysis. scispace.com Optimizing parameters such as extraction time, temperature, and fiber coating is crucial for achieving high sensitivity and reproducibility. mdpi.comnih.govscielo.br

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous identification and structural analysis of this compound, as well as for studying its behavior under various conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive structural elucidation of organic molecules, including this compound. researchgate.netnih.gov Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms within the molecule can be established. doaj.orgcore.ac.uk

1D NMR (¹H and ¹³C): ¹H NMR provides information about the different types of protons and their chemical environments, while ¹³C NMR reveals the carbon skeleton of the molecule. jaypeedigital.com For this compound, distinct signals would be expected for the protons and carbons of the guaiacol and cinnamate moieties.

2D NMR (COSY, HMBC, HSQC): 2D NMR experiments establish correlations between nuclei. COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. core.ac.uk HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows longer-range correlations between protons and carbons (typically 2-3 bonds away), which would definitively confirm the ester linkage between the guaiacyl oxygen and the cinnamoyl carbonyl carbon. core.ac.ukjaypeedigital.com

Table 2: Predicted NMR Data for this compound Structure Confirmation

| Experiment | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Number and environment of protons. | Identifies aromatic, vinyl, and methoxy (B1213986) protons. jaypeedigital.com |

| ¹³C NMR | Number and environment of carbons. | Identifies aromatic, vinyl, carbonyl, and methoxy carbons. jaypeedigital.com |

| COSY | Shows ¹H-¹H spin-spin couplings. | Confirms connectivity within the guaiacol and cinnamate rings and the vinyl group. core.ac.uk |

| HSQC | Shows direct ¹H-¹³C correlations. | Assigns each proton signal to its corresponding carbon signal. core.ac.uk |

| HMBC | Shows long-range ¹H-¹³C correlations. | Crucially confirms the ester bond by showing a correlation between the guaiacol aromatic protons and the cinnamate carbonyl carbon. core.ac.uk |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for studying compounds containing chromophores, such as the conjugated system present in the cinnamate portion of this compound. researchgate.netnih.gov Cinnamate derivatives are known to be strong UV absorbers, with a maximum absorption (λmax) typically around 310 nm. researchgate.netnih.gov

This property allows UV-Vis spectroscopy to be a valuable tool for kinetic studies. frontiersin.org For example, the rate of a reaction involving this compound, such as photodegradation or hydrolysis, can be monitored by measuring the change in absorbance at its λmax over time. frontiersin.orgfrontiersin.org As the conjugated cinnamate system is altered during the reaction, the absorbance will decrease, allowing for the calculation of reaction rates. nih.gov The technique is also used to study the photoreactivity of cinnamates, which is relevant in fields like sunscreen development and atmospheric chemistry. researchgate.netfrontiersin.orgresearchgate.net Changes in the UV-Vis spectrum upon irradiation can indicate the formation of new products and provide insights into degradation pathways. frontiersin.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. wikipedia.orgyoutube.com This makes it an invaluable tool for studying the radical scavenging activity and oxidative behavior of phenolic compounds like this compound. The guaiacol moiety, with its phenolic hydroxyl group, is susceptible to oxidation, leading to the formation of a phenoxyl radical.

The detection of short-lived radical species often requires a technique called spin trapping. wikipedia.org In this method, a "spin trap," a diamagnetic compound, reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. wikipedia.org Commonly used spin traps include α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.org

In a typical experiment to assess the radical scavenging properties of this compound, a known radical-generating system, such as the Fenton reaction (which produces hydroxyl radicals), would be used. ljmu.ac.uk The addition of this compound to this system would lead to a decrease in the EPR signal of the spin-trapped radical, indicating that this compound is scavenging the free radicals. The degree of signal reduction provides a measure of the antioxidant capacity.

The EPR spectrum of the resulting phenoxyl radical of this compound would provide information about the electronic structure and the distribution of the unpaired electron within the molecule. This is achieved through the analysis of the g-factor and hyperfine coupling constants. youtube.com

Table 1: Representative EPR Spin Trapping Data for Radical Scavenging Analysis

| Sample | Radical Source | Spin Trap | EPR Signal Intensity (Arbitrary Units) | % Scavenging |

| Control | Fenton Reaction | DMPO | 10000 | 0% |

| This compound (10 µM) | Fenton Reaction | DMPO | 4500 | 55% |

| This compound (50 µM) | Fenton Reaction | DMPO | 1500 | 85% |

| Ascorbic Acid (10 µM) | Fenton Reaction | DMPO | 3000 | 70% |

This table presents hypothetical data to illustrate the application of EPR in quantifying the radical scavenging activity of this compound compared to a known antioxidant, Ascorbic Acid.

Advanced Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. Advanced MS applications provide high sensitivity and specificity for the analysis of this compound.

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, typically with a fragmentation step in between. nih.gov This technique is particularly useful for identifying and quantifying specific compounds in complex mixtures, such as plant extracts or biological fluids. nih.gov In an MS/MS experiment, a precursor ion corresponding to the molecule of interest (in this case, protonated or deprotonated this compound) is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. rsc.org

The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. For this compound, key fragmentations would be expected at the ester linkage, leading to ions corresponding to the guaiacol and cinnamic acid moieties. The unique precursor-to-product ion transition can be used for highly selective and sensitive quantification in a mode known as Multiple Reaction Monitoring (MRM). nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) |

| 255.09 | [Cinnamic acid + H]⁺ | 147.04 |

| 255.09 | [Guaiacol]⁺ | 124.05 |

| 255.09 | [Cinnamic acid - COOH]⁺ | 103.05 |

This table shows predicted fragmentation data for this compound, which would be used to develop a specific MS/MS method for its detection and quantification.

Direct Analysis in Real Time–Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. nih.govscienceopen.com The sample is placed in a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analytes. bruker.com The resulting ions are then analyzed by a mass spectrometer.

DART-MS is well-suited for the high-throughput screening of natural products and synthetic compounds. semanticscholar.orgnih.gov For the analysis of this compound, a small amount of the solid or a solution could be introduced into the DART ion source, and a mass spectrum could be obtained within seconds. bruker.com This technique is particularly useful for quickly confirming the identity of a synthesized compound or for screening plant extracts for the presence of this compound. scienceopen.comresearchgate.net While not inherently quantitative without the use of internal standards, its speed makes it an excellent tool for qualitative analysis and rapid profiling. getenviropass.com

This compound, upon heating or degradation, may release volatile compounds such as guaiacol. Real-time monitoring of these volatile organic compounds (VOCs) can be achieved using techniques like Proton Transfer Reaction Mass Spectrometry (PTR-MS) or by coupling a rapid sampling method to a mass spectrometer. nih.gov

For instance, research on coffee roasting has demonstrated the real-time monitoring of guaiacol and other phenolic compounds using specialized mass spectrometry techniques. mdpi.com A similar approach could be applied to study the thermal decomposition of this compound. This would involve heating the compound under controlled conditions and continuously introducing the evolved gases into the mass spectrometer. This allows for the study of degradation kinetics and the identification of volatile breakdown products. Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for the analysis of volatile and semi-volatile compounds that may arise from this compound. shimadzu.com

Table 3: Potential Volatile Compounds from this compound Degradation

| Compound | Molecular Weight ( g/mol ) | Potential Origin |

| Guaiacol | 124.14 | Cleavage of the ester bond |

| Cinnamic acid | 148.16 | Cleavage of the ester bond |

| Phenol (B47542) | 94.11 | Demethoxylation of guaiacol |

| Styrene | 104.15 | Decarboxylation of cinnamic acid |

This table lists potential volatile compounds that could be monitored in real-time during the thermal analysis of this compound.

Integration of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of complex samples. nih.govnih.gov For this compound, the most common and powerful hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netijpsr.com

GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is ideal for analyzing its volatile degradation products or for analyzing the compound after derivatization to increase its volatility.

LC-MS is a more versatile technique for non-volatile and thermally labile compounds like this compound. researchgate.net A liquid chromatograph separates the components of a mixture, and the eluent is introduced into a mass spectrometer for detection and identification. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information, as discussed previously. nih.gov The combination of the retention time from the LC and the mass spectral data from the MS provides a very high degree of confidence in the identification and quantification of this compound in complex matrices. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical methods are instrumental in elucidating the fundamental electronic and energetic properties of molecules. For Guaiacol (B22219) cinnamate (B1238496), these calculations provide a detailed understanding of its structure, stability, and potential reaction pathways.

Density Functional Theory (DFT) is a widely employed method for calculating the electronic structure of molecules. Studies utilizing DFT for Guaiacol cinnamate and related compounds focus on determining ground-state geometries, electronic properties such as frontier molecular orbital energies (HOMO-LUMO gaps), charge distributions, and reaction energies. For instance, DFT calculations, often combined with basis sets like cc-pVTZ-PP and 6-31G*, are used to investigate the electronic structure of organometallic complexes, revealing insights into their semiconducting properties and stability based on energy gaps and complexation energies mdpi.com. While direct DFT studies on this compound's electronic structure are not explicitly detailed in the provided snippets, DFT is a standard tool for such investigations, as seen in studies of guaiacol's decomposition on platinum clusters rsc.org and its role in catalytic processes researchgate.netchemrxiv.org. DFT calculations are also crucial for determining reaction energies, which are essential for understanding the feasibility and thermodynamics of chemical transformations involving the compound.

Ab initio and composite methods, such as G3(MP2)//B3LYP, are employed to calculate thermodynamic properties with high accuracy. These methods go beyond basic DFT by incorporating more sophisticated treatments of electron correlation and electron-electron interactions. For cinnamate derivatives, studies have used composite methods to calculate gas-phase standard enthalpies of formation at 298.15 K mdpi.com. These calculations, when combined with experimental data like enthalpies of vaporization, provide a comprehensive thermodynamic profile. For example, the G3(MP2)//B3LYP approach was used to determine the gas-phase enthalpies of formation for ethyl (E)-cinnamate and ethyl hydrocinnamate, enabling an assessment of structural and energetic effects within these molecules mdpi.com. Such methods are vital for predicting molecular behavior under various thermal conditions and for understanding energy changes during reactions. The accuracy of these methods is often benchmarked against experimental data to validate their predictive power mdpi.comrsc.orgmit.edu.

Conformational analysis involves identifying and characterizing the different spatial arrangements (conformers) a molecule can adopt. This is typically achieved by exploring the molecule's potential energy surface (PES) using computational methods. For this compound and related compounds, conformational studies aim to find the lowest energy conformers, which are crucial for accurate property predictions. Studies on cinnamate derivatives have involved conformational sampling to locate local energy minima, with subsequent analysis using methods like DFT to determine relative energies and structural parameters mdpi.comacs.orgaip.org. The PES maps the energy landscape of a molecule as a function of its atomic coordinates, revealing stable conformations and the energy barriers between them. Understanding these conformers is essential for predicting molecular interactions and reactivity. For instance, the optimization of dihedral angles and the exploration of single bond rotations are key aspects of conformational analysis mdpi.comacs.orgaip.org.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions over time. These simulations are particularly useful for studying complex systems like enzyme-substrate complexes and reaction pathways.

MD simulations are employed to study how this compound, or related compounds, interact with and stabilize within the active sites of enzymes. These simulations can reveal the dynamic nature of enzyme-substrate binding, identifying stable binding poses and their residence times. For example, MD simulations have been used to explore the effect of mutations on enzyme active site structure and dynamics, correlating these changes with substrate binding and catalytic efficiency nih.govrsc.org. Studies on laccase mutants, for instance, used MD to show that changes in KM correlate with the dynamics of substrates within the binding site, specifically the "dynamic stability" or lifetime of the active substrate pose rsc.org. While specific MD studies on this compound binding to enzymes are not detailed, the general principles of studying enzyme-substrate complex stabilization through MD are well-established and applicable nih.govrsc.orgresearchgate.netkyushu-u.ac.jpmuni.cz. These simulations help understand how enzymes achieve high catalytic efficiency by optimizing the positioning and stabilization of substrates.

MD simulations, often coupled with quantum mechanics (QM) or QM/MM methods, are used to elucidate reaction pathways and identify transition states. This approach allows researchers to map the energetic landscape of a reaction, pinpointing the rate-limiting steps and the molecular rearrangements involved. For example, studies on guaiacol's catalytic conversion to phenol (B47542) have used DFT to identify rate-determining steps and analyze transition states researchgate.netchemrxiv.org. QM cluster models combined with DFT are used to study reaction mechanisms, such as the O-demethylation of guaiacol by cytochrome P450 enzymes researchgate.net. Transition State Theory (TST), often informed by QM calculations that provide potential energy surfaces, is a cornerstone for understanding reaction kinetics numberanalytics.com. MD simulations can complement TST by providing dynamic information about how molecules navigate the PES and reach transition states, especially in complex environments like enzyme active sites kyushu-u.ac.jprwth-aachen.de.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to correlate a molecule's structural features with its chemical reactivity. This is crucial for predicting how this compound might behave in various chemical environments and reactions.

Theoretical methods, particularly Density Functional Theory (DFT), are extensively utilized to predict the reactivity profiles of organic molecules. These studies often involve calculating key electronic descriptors that govern chemical behavior. For this compound, such predictions would typically focus on:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution provide insights into a molecule's nucleophilic and electrophilic character, respectively. The HOMO-LUMO gap is a significant indicator of a molecule's kinetic stability and reactivity mdpi.comrsc.orgscielo.brscience.gov.

Bond Dissociation Enthalpy (BDE): BDE values, especially for O-H bonds in related phenolic structures, are critical for understanding radical scavenging activity and the initial steps in oxidation processes mdpi.comacs.org.

Reactivity Descriptors: Concepts derived from Conceptual DFT, such as Fukui functions and the dual descriptor, offer localized information about specific atoms within the molecule, predicting sites prone to nucleophilic or electrophilic attack rsc.orgscielo.br.

Energetic Parameters: Calculation of reaction enthalpies and Gibbs free energies for various potential reaction pathways helps in determining the thermodynamic feasibility of transformations mdpi.comacs.org.

These theoretical calculations provide a predictive framework for understanding how structural modifications or the presence of specific functional groups in this compound might influence its reactivity in chemical transformations.

A critical aspect of theoretical SRR modeling is its validation against experimental data. By comparing predicted reactivity profiles with observed reaction outcomes, researchers can refine theoretical models and gain deeper mechanistic understanding.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies correlate molecular descriptors (calculated theoretically) with experimentally determined biological or chemical activities. For cinnamate derivatives, QSAR models have been successfully developed to predict antifungal activity, demonstrating a strong agreement between calculated and experimental values ua.es. While specific QSAR studies for this compound's general reactivity are not explicitly detailed in the search results, the methodology is well-established for related compounds.

Mechanism Elucidation: Computational studies, often in conjunction with experimental techniques like spectroscopy, can elucidate reaction mechanisms by identifying transition states, intermediates, and energy barriers. For instance, studies on related compounds have used DFT to validate reaction pathways observed experimentally, such as esterification processes nih.gov. The correlation between calculated BDE values and experimentally observed antioxidant activity in phenolic compounds highlights the predictive power of such theoretical approaches mdpi.com.

Excited-State Dynamics and Photophysics

The study of excited-state dynamics and photophysics is essential for understanding how molecules interact with light, particularly in applications related to photoprotection and photostability. This compound, with its conjugated π-system, is expected to exhibit interesting photophysical properties.

Upon absorbing light, molecules are promoted to excited electronic states. The subsequent relaxation back to the ground state can occur via radiative (fluorescence, phosphorescence) or nonradiative pathways (internal conversion, intersystem crossing). Modeling these nonradiative decay pathways is crucial for predicting a molecule's photophysical behavior.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a primary computational method for calculating excitation energies, oscillator strengths, and other properties of excited states. It allows for the simulation of absorption and emission spectra and provides insights into the nature of excited states, such as charge-transfer (CT) or locally excited (LE) character github.ioq-chem.combenasque.orgresearchgate.netfrontiersin.orgchemrxiv.orgrsc.org.

Conical Intersections (CIs): Nonradiative decay often occurs through conical intersections, which are points on the potential energy surface where two electronic states become degenerate. Modeling the accessibility and geometry of CIs is vital for understanding internal conversion and intersystem crossing researchgate.netrsc.org. DFT and advanced quantum chemistry methods are employed to locate and characterize these CIs.

Spin-Orbit Coupling (SOC): For intersystem crossing (ISC) from singlet to triplet states, the magnitude of spin-orbit coupling is a critical factor. Computational methods can quantify SOC to predict the efficiency of ISC rsc.org.

Energy Gap Law: The conventional energy gap law suggests that nonradiative decay rates decrease with increasing energy gaps between electronic states. However, for some "floppy" molecules, an "inverted energy gap law" may apply, where larger energy gaps lead to faster nonradiative decay due to better access to conical intersections rsc.orgacs.org.

Molecules that function as photoprotectors, such as those found in sunscreens, must efficiently dissipate absorbed UV radiation without undergoing degradation or producing harmful byproducts. Understanding their photoprotective mechanisms often involves studying their excited-state dynamics.

Ultrafast Energy Dissipation: Many effective photoprotectors undergo rapid relaxation from excited states back to the ground state, often through efficient nonradiative pathways like internal conversion or photoisomerization. This prevents the absorbed energy from causing damage to surrounding molecules or initiating unwanted photochemical reactions nih.govmdpi.comacs.orgresearchgate.net.

Photoisomerization: For molecules with double bonds, such as cinnamate derivatives, photoisomerization (e.g., trans-to-cis) is a common and efficient mechanism for dissipating excited-state energy, contributing to photostability frontiersin.orgacs.orgresearchgate.net.

Role of Phenolic Groups: Phenolic substituents, present in the guaiacol moiety, can promote nonradiative decay pathways, enhancing photoprotective capabilities researchgate.net. Studies on related lignin (B12514952) components like guaiacol itself have investigated how intramolecular hydrogen bonding influences excited-state dynamics and prevents O-H bond fission, thereby contributing to photostability acs.orgacs.org.

Computational Support: Computational studies, including TD-DFT and molecular dynamics simulations, are instrumental in mapping these excited-state pathways, identifying key geometric distortions, and understanding how molecular structure dictates photoprotective efficiency nih.govfrontiersin.orgchemrxiv.orgmdpi.comresearchgate.net. These studies can guide the design of new molecules with improved photostability and UV-filtering properties.

Advanced Applications in Chemical Sciences and Engineering Non Clinical

Materials Science Applications

In materials science, the cinnamate (B1238496) group is particularly valued for its photoreactive nature, while the guaiacol (B22219) component offers a bio-based phenolic structure for resin development.

Cinnamate derivatives are integral to the development of photosensitive polymers. The key mechanism involves the [2+2] photocycloaddition of the cinnamate groups upon exposure to UV light, which leads to the crosslinking of polymer chains. jmaterenvironsci.comnih.gov This process transforms the material from a soluble, linear polymer into an insoluble, crosslinked network. nanoient.org This photoreactivity is the basis for their use as negative-type photoresists, which are materials that become less soluble after light exposure. jmaterenvironsci.com

The process typically involves the following key events:

Photoisomerization : Upon irradiation, an initial trans-cis photoisomerization of the cinnamate group can occur. nanoient.org

Photodimerization : The primary crosslinking reaction is a [2+2] cycloaddition between the carbon-carbon double bonds of cinnamate groups on adjacent polymer chains, forming cyclobutane (B1203170) rings. nih.govscholaris.ca This dimerization is responsible for the material's insolubility and enhanced thermal stability. acs.org

Network Formation : This photocrosslinking creates a durable, stable polymer network. The density of these crosslinks, and thus the final properties of the material, can be controlled by the concentration of cinnamate groups and the duration of UV exposure. nih.gov

Polymers such as poly(vinyl cinnamate) (PVCin) and cinnamate-functionalized polymethacrylates are classic examples of this technology. uzh.chpolysciences.comacs.org Their applications are found in photolithography for printing and semiconductor manufacturing, UV-curable coatings, and the creation of holographic films. polysciences.com Research has also explored their use in creating biodegradable elastomers by functionalizing polyesters with cinnamate groups. nih.gov

Table 1: Key Photoreactions in Cinnamate-Based Polymers

| Reaction Type | Description | Resulting Change in Material |

|---|---|---|

| Trans-cis Isomerization | Reversible change in the geometric configuration of the cinnamate double bond upon UV exposure. nanoient.org | Alters the local polymer chain conformation. |

| [2+2] Cycloaddition | Dimerization of two cinnamate groups to form a cyclobutane ring, linking polymer chains. jmaterenvironsci.comnih.govscholaris.ca | Formation of an insoluble, crosslinked network. |

Both guaiacol and cinnamic acid derivatives serve as components in the synthesis of various resins. Guaiacol, as a bio-based phenol (B47542), is a valuable precursor for creating novel benzoxazine (B1645224) and epoxy resins. nih.govcore.ac.uk For instance, a benzoxazine resin has been synthesized using guaiacol and furfuramine, another biomass-derived chemical. nih.gov While this specific resin did not self-cure effectively, it was successfully used as a modifier to improve the toughness and mechanical properties of bisphenol A-aniline oxazine (B8389632) resins, increasing the maximum impact strength by nearly three times when blended at a 10% concentration. nih.gov

Similarly, cinnamic acid can be reacted with epoxy resins, such as those derived from bisphenol-C, to create epoxy cinnamate resins. researchgate.net These modified resins incorporate the photoreactive properties of the cinnamate group into the epoxy backbone, opening possibilities for dual-cure systems or materials with tailored surface properties. Guaiacol's general role in resin production is noted for applications in coatings and adhesives. vinatiorganics.com

Chemical Intermediate in Industrial Processes

Guaiacol, derivable from the pyrolysis of lignin (B12514952), is a significant bio-based platform chemical. wikipedia.org Its structure makes it a versatile starting material for a range of higher-value products and a component in emerging biorefinery concepts.

Guaiacol's chemical structure, featuring a phenolic hydroxyl group and a methoxy (B1213986) group, allows for a variety of chemical transformations, making it a key intermediate in organic synthesis. nbinno.com One of its most significant industrial uses is as a precursor for the synthesis of vanillin (B372448), with an estimated 85% of the world's supply originating from guaiacol. wikipedia.org The process involves a condensation reaction with glyoxylic acid, followed by oxidation and decarboxylation. wikipedia.org

Other high-value chemicals synthesized from guaiacol include:

Eugenol : A flavorant and fragrance ingredient. wikipedia.org

Pharmaceuticals : Used as a starting material for expectorants like guaifenesin. vinatiorganics.comvinatiorganics.com

Dyes : The phenolic structure allows it to participate in coupling and condensation reactions fundamental to the creation of complex organic dyes. nbinno.com

Its versatility positions guaiacol as an important molecule for reducing reliance on petroleum-based feedstocks for the chemical industry. nbinno.comenergy.gov

Table 2: High-Value Chemicals Derived from Guaiacol

| Product | Chemical Class | Key Application |

|---|---|---|

| Vanillin | Aldehyde | Flavoring Agent wikipedia.org |

| Eugenol | Phenolic Ether | Flavorant, Fragrance wikipedia.org |

| Guaifenesin | Glyceryl Ether | Pharmaceutical (Expectorant) vinatiorganics.com |

| Organic Dyes | Various | Colorants for Textiles, Inks nbinno.com |

Guaiacol is a natural product of lignin pyrolysis, a major component of lignocellulosic biomass. wikipedia.org In the context of advanced biofuel production, which aims to convert biomass into fuels like bioethanol, the efficient use of all biomass components is crucial for economic viability. researchgate.net Lignin is often a byproduct of processes that isolate cellulose (B213188) for fermentation into ethanol. acs.org

Agrochemical Research

Derivatives of cinnamic acid and guaiacol are actively being researched for applications in agriculture. vinatiorganics.comcleanscience.co.in Their biological activities offer potential for developing new, potentially greener, pesticides and agents to enhance plant health. acs.orgnih.gov

Research has shown that novel cinnamic acid derivatives, such as cinnamic oxime esters, exhibit significant antifungal activity. acs.orgnih.gov For example, certain compounds demonstrated excellent efficacy against pathogens like Valsa mali (apple Valsa canker) and Botrytis cinerea (gray mold on tomatoes), with performance comparable or superior to the commercial fungicide boscalid. acs.org The mechanism of action for some of these derivatives appears to involve the disruption of mitochondrial function and the inhibition of ergosterol (B1671047) biosynthesis in the fungi. acs.orgnih.gov

Beyond antifungal properties, cinnamic acid derivatives have also been engineered to control plant viruses and bacterial diseases. nih.gov Studies on their effect against the Tobacco Mosaic Virus (TMV) showed that some derivatives provided a notable protective effect. nih.gov The proposed mechanism is not necessarily direct action against the pathogen but rather the enhancement of the host plant's own defense responses by increasing the activity of defense-related enzymes. nih.gov Guaiacol itself is used as an intermediate in the synthesis of active ingredients for pesticides and herbicides. vinatiorganics.com

Table 3: Investigated Agrochemical Activities of Cinnamic Acid Derivatives

| Target Pathogen/Disease | Example Organism | Efficacy of Investigated Derivatives | Reference |

|---|---|---|---|

| Fungus | Botrytis cinerea | >96% control effect on tomato leaves and fruit. | acs.org |

| Fungus | Valsa mali | EC50 value of 0.71 μg/mL. | acs.orgnih.gov |

| Virus | Tobacco Mosaic Virus (TMV) | Protective effect superior to commercial virucide ribavirin. | nih.gov |

| Bacteria | Xanthomonas axonopodis pv. citri | 84.3% protective efficiency at 200 μg/mL. | nih.gov |

Exploration as Insect Attractants